molecular formula C18H20O2 B146001 Benzoin isobutyl ether CAS No. 22499-12-3

Benzoin isobutyl ether

Cat. No. B146001
CAS RN: 22499-12-3
M. Wt: 268.3 g/mol
InChI Key: JMVZGKVGQDHWOI-UHFFFAOYSA-N
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Description

Benzoin isobutyl ether is a chemical compound that can be synthesized from alkynes and alcohols. It is a type of benzoin bis-ether, which is a class of organic compounds characterized by the presence of two ether groups attached to a benzoin moiety. The synthesis of benzoin bis-ethers, including benzoin isobutyl ether, has been explored using various methods, such as visible-light-enabled aerobic synthesis and direct electrooxidation .

Synthesis Analysis

The synthesis of benzoin isobutyl ether can be achieved through different synthetic routes. One method involves the use of visible light irradiation and an organophotoredox catalyst, which allows for the direct coupling of alkynes and alcohols at room temperature, with water as the only by-product . Another approach is the direct electrochemical oxidation of alkynes, which can be performed under mild conditions without the need for an external oxidant or transition metal catalyst . Additionally, the living cationic polymerization of isobutyl vinyl ether by benzoic acid derivatives in conjunction with zinc chloride has been reported, which may be related to the synthesis of benzoin isobutyl ether .

Molecular Structure Analysis

The molecular structure of benzoin isobutyl ether consists of a benzoin core with ether functional groups. The exact structure would depend on the specific isobutyl groups attached to the benzoin. The molecular weight and distribution of such compounds can be influenced by the acidity of the benzoic acids used in the polymerization process .

Chemical Reactions Analysis

Benzoin isobutyl ether can participate in various chemical reactions. For instance, the photolysis of benzoin ethers can lead to the formation of products such as benzil, benzaldehyde, benzoic acid, and benzoates . The presence of a benzoin ether group can also facilitate the oxidative coupling of benzyl and allyl alcohols with alkynes to form cyclic ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoin isobutyl ether would be influenced by its molecular structure. While specific data on benzoin isobutyl ether is not provided, the properties of benzoin ethers in general can be deduced from related studies. For example, the photolysis of benzoin ethers in glassy ethanol at low temperatures indicates that these compounds can be stable in solid environments . The use of NiAlCe-hydrotalcite as a catalyst for the synthesis of benzoin ethyl ether suggests that similar catalysts might be effective for the synthesis of benzoin isobutyl ether, with high selectivity and conversion rates . The catalytic effect of crown ethers on benzoin condensation also highlights the potential for efficient synthesis of benzoin ethers, including benzoin isobutyl ether .

Scientific Research Applications

2. Photopolymerization Studies Another application is in the study of photopolymerization rates, where benzoin isobutyl ether serves as a photoinitiator. Its use in the photopolymerization of ethylene glycol dimethacrylate has been investigated, providing insights into rates of photopolymerization as a function of various factors such as initiator concentration, light intensity, and monomer concentration (McGinniss & Holsworth, 1975).

3. Ring-Opening Reactions Benzoin isobutyl ether is involved in ring-opening reactions of glycidyl ethers in the presence of ketones or aldehydes. This reaction, initiated by the irradiation of benzoin derivatives, leads to the formation of 1,3-dioxolane, a significant compound in various synthetic applications (Timpe, Merckel & Baumann, 1986).

4. Photocatalytic Applications Benzoin isobutyl ether is utilized in photocatalytic processes for chemical synthesis. For instance, it has been used in the light-driven synthesis of benzoin from benzyl alcohol, with potassium-modified photocatalysts aiding in the selective oxidation and C-C coupling reactions (Sun, Jiang, Zhang & Wang, 2018).

5. Cationic Photopolymerization It is also a component in cationic photopolymerization systems, particularly in the polymerization of isobutylglycidyl ether. Its efficiency in this context depends on the quantum yields of onium salts decomposition, which are part of the initiator system (Baumann & Timpe, 1984).

6. Synthesis of Benzoin Bis-Ethers Benzoin isobutyl ether has been used in the synthesis of benzoin bis-ethers, employing a method that uses alkynes and alcohols as raw materials. This approach is notable for its regioselectivity and atom economy (Lei et al., 2018).

Safety and Hazards

Benzoin isobutyl ether is a combustible liquid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of fire, use dry chemical, carbon dioxide or alcohol-resistant foam .

properties

IUPAC Name

2-(2-methylpropoxy)-1,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H20O2/c1-14(2)13-20-18(16-11-7-4-8-12-16)17(19)15-9-5-3-6-10-15/h3-12,14,18H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVZGKVGQDHWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051485
Record name 2-(2-Methylpropoxy)-1,2-diphenylethanone
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Molecular Weight

268.3 g/mol
Source PubChem
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Product Name

Benzoin isobutyl ether

CAS RN

22499-12-3
Record name Benzoin isobutyl ether
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Record name Benzoin isobutyl ether
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Record name Ethanone, 2-(2-methylpropoxy)-1,2-diphenyl-
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Record name 2-(2-Methylpropoxy)-1,2-diphenylethanone
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Record name O-isobutylbenzoin
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Record name BENZOIN ISOBUTYL ETHER
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Synthesis routes and methods I

Procedure details

Examples of the photopolymerization initiator include acetophenone, benzophenone, benzildimethylketal, benzoyl peroxide, 2-chlorothioxanthone, 1,3-bis(4′-azidobenzal)-2-propane, 1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid, and 4,4′-diazidostilbene-2,2′-disulfonic acid. Examples of commercially available photopolymerization initiators include “Irgacure (trade name)-184”, “Irgacure (trade name)-369”, “Darocur (trade name)-1173”, and “Lucirin-TPO” produced by BASF, “KAYACURE (trade name) DETX” and “KAYACURE (trade name) OA” produced by Nippon Kayaku Co., Ltd., “Vicure 10” and “Vicure 55” produced by Stauffer Chemical Co., “Trigonal PI” produced by Akzo Nobel N.V., “Sandrey 1000” produced by Sand, “Deep” produced by Upjohn Company, and “Biimidazole” produced by KUROGANE KASEI Co., Ltd.
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Synthesis routes and methods II

Procedure details

Examples of the photopolymerization initiator include acetophenone, benzophenone, benzyl dimethyl ketanol, benzoyl peroxide, 2-chlorothioxanthone, 1,3-bis(4′-azidobenzal)-2-propane, 1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid, and 4,4′-diazidostilbene-2,2′-disulfonic acid. Examples of commercially available photopolymerization initiators include “IRGACURE (trade mark)-184”, “IRGACURE (trade mark)-369”, “DAROCUR (trade mark)-1173”, and “Lucirin-TPO” produced by BASF Corporation, “KAYACURE (trade mark) DETX” and “KAYACURE (trade mark) OA” produced by NIPPON KAYAKU Co., Ltd., “VICURE 10” and “VICURE 55” produced by Stauffer Chemical Co., “TRIGONAL PI” produced by Akzo Chemicals B.V., “Sandorey 1000” produced by Sandoz, “DEAP” produced by Upjohn Co., Ltd., and “Biimidazole” produced by Kurogane Kasei Co., Ltd.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Benzoin isobutyl ether function as a photoinitiator in polymerization reactions?

A1: [] When exposed to UV light, BIE undergoes photolysis, generating free radicals. These radicals initiate the polymerization of monomers like styrene, ultimately forming polymer chains. The efficiency of BIE as a photoinitiator is influenced by factors like the wavelength of UV light and the presence of other reactants.

Q2: Are there differences in initiating efficiency when Benzoin isobutyl ether is bound to a resin compared to its free form?

A2: Yes, research has shown that ketonic resin-bound BIE exhibits significantly higher initiating efficiency compared to free BIE. [] This difference is attributed to the altered mobility and reactivity of BIE when attached to the resin backbone.

Q3: Can Benzoin isobutyl ether be used to monitor self-healing processes in materials?

A3: Yes, BIE plays a crucial role in a self-healing coating system by facilitating the photopolymerization of the healing agent, methacryloxypropyl-terminated polydimethylsiloxane (MAT-PDMS). [] Upon damage, the encapsulated BIE and MAT-PDMS are released. Exposure to sunlight triggers the BIE-induced polymerization of MAT-PDMS, effectively repairing the damage.

Q4: How does the polarity of the surrounding environment impact the spectral properties of dyes when Benzoin isobutyl ether is used as a photoinitiator?

A4: While BIE itself doesn't directly influence the spectral properties of dyes, it's used in the creation of polyurethane matrices which can house dyes. Studies have revealed that increasing the polarity of polyurethane matrices, synthesized using BIE as a photoinitiator, leads to a shift in the absorption and luminescence bands of embedded dyes towards longer wavelengths (positive solvatochromism). []

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